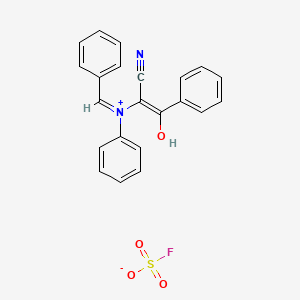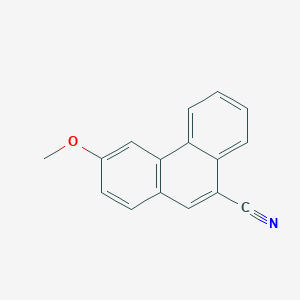
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, sulfinyl, and carbamoyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbonyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can lead to the formation of simpler amine derivatives.
Applications De Recherche Scientifique
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their structure and activity. These interactions can affect various biological processes, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: Another compound with similar functional groups, used as an insecticide.
Acetimidic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
72248-51-2 |
|---|---|
Formule moléculaire |
C22H17FN2O4S |
Poids moléculaire |
424.4 g/mol |
InChI |
InChI=1S/C22H16N2O.FHO3S/c23-16-21(22(25)19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)17-18-10-4-1-5-11-18;1-5(2,3)4/h1-15,17H;(H,2,3,4)/b22-21-,24-17?; |
Clé InChI |
KLRPUDUCMXLCJQ-GTNUDWTHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C#N.[O-]S(=O)(=O)F |
SMILES canonique |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C#N.[O-]S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)


![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)

![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)


